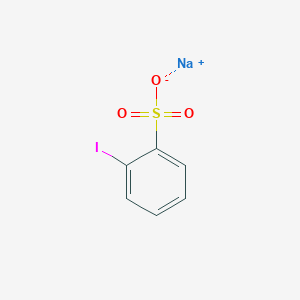

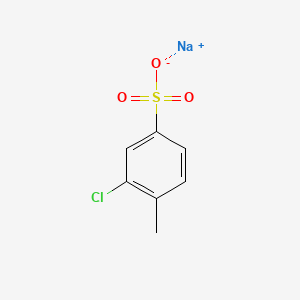

Sodium 3-Chloro-4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

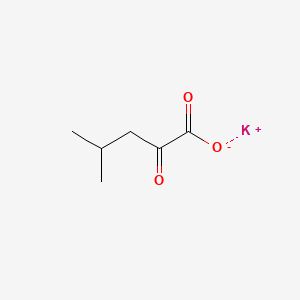

Sodium 3-Chloro-4-methylbenzenesulfonate is a white crystalline compound that is soluble in water, ethanol, and acetone. It is commonly used as a reagent in organic synthesis reactions due to its high reactivity towards various nucleophiles. The compound has the molecular formula C7H6ClNaO3S and a molecular weight of 228.63 g/mol .

作用機序

Target of Action

Sodium 3-Chloro-4-methylbenzenesulfonate, also known as Sodium 2-Chlorotoluene-4-sulfonate, is a chemical compound that primarily targets aromatic compounds in organic chemistry . The compound’s primary targets are the hydrogen atoms on the aromatic ring, specifically at the benzylic position .

Mode of Action

The interaction of this compound with its targets involves a process known as nucleophilic aromatic substitution . This process begins with the attack of the nucleophile (the sodium salt) on the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the synthesis of various organic compounds . The compound’s interaction with its targets results in the formation of new bonds and the breaking of existing ones, leading to changes in the structure of the target molecules .

Pharmacokinetics

Given its chemical structure and properties, it can be inferred that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure of the target molecules . These changes can lead to alterations in the properties and functions of the molecules, potentially affecting various biochemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemical compounds, and the specific conditions under which the compound is stored and used .

生化学分析

Cellular Effects

Sodium 3-Chloro-4-methylbenzenesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it may inhibit or activate certain signaling pathways, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular function. The high reactivity of this compound towards nucleophiles allows it to participate in various biochemical reactions, including nucleophilic substitution and sulfonation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These changes can impact the compound’s effectiveness and its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can participate in sulfonation reactions, where it acts as a sulfonate donor. These reactions are important for the metabolism of various biomolecules, including drugs and endogenous compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, influencing its interactions with biomolecules and its role in biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions

Sodium 3-Chloro-4-methylbenzenesulfonate can be synthesized through the sulfonation of 3-chloro-4-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes using continuous reactors. The sulfonation agents, such as sulfur trioxide or chlorosulfonic acid, are carefully handled to maintain safety and efficiency. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt.

化学反応の分析

Types of Reactions

Sodium 3-Chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles, such as amines and alcohols, to form substituted products.

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding sulfinate salts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Substituted benzenesulfonates.

Oxidation: Sulfonic acids.

Reduction: Sulfinate salts.

科学的研究の応用

Sodium 3-Chloro-4-methylbenzenesulfonate is widely used in scientific research due to its versatility:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.

Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: this compound is used in the production of dyes, pigments, and surfactants

類似化合物との比較

Similar Compounds

- Sodium 2-Chloro-4-methylbenzenesulfonate

- Sodium 4-Chloro-3-methylbenzenesulfonate

- Sodium 3-Chloro-5-methylbenzenesulfonate

Uniqueness

Sodium 3-Chloro-4-methylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in selective synthetic applications where specific reactivity is required .

特性

CAS番号 |

5138-91-0 |

|---|---|

分子式 |

C7H7ClNaO3S |

分子量 |

229.64 g/mol |

IUPAC名 |

sodium;3-chloro-4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11); |

InChIキー |

FCGGMSDOURZDTN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] |

正規SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)O)Cl.[Na] |

| 5138-91-0 | |

製品の起源 |

United States |

Q1: What is the significance of studying the solubility of Sodium 2-Chlorotoluene-4-sulfonate?

A1: Understanding the solubility of Sodium 2-Chlorotoluene-4-sulfonate in various solvents, including water and organic mixtures, is crucial for optimizing its synthesis and potential applications. For instance, [] focuses on improving the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, where Sodium 2-Chlorotoluene-4-sulfonate is a key intermediate. By determining its solubility in different solvents and solvent mixtures, researchers can optimize reaction conditions like temperature and solvent composition to maximize yield and purity. [] provides valuable data on the solubility of Sodium 2-Chlorotoluene-4-sulfonate in various solvents, including water, methanol, formic acid, and their mixtures. This information is valuable for developing efficient purification and crystallization processes for this compound.

Q2: How does the research contribute to a better understanding of the nitration process involving Sodium 2-Chlorotoluene-4-sulfonate?

A2: The research presented in [] directly investigates the nitration of Sodium 2-Chlorotoluene-4-sulfonate as part of the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid. The study focuses on optimizing the nitration reaction conditions, including factors like temperature, concentration of reagents (fuming sulfuric acid and fuming nitric acid), and reaction time, to maximize the yield of the desired nitrated product. This optimization leads to a significant increase in yield from 65.7% in the existing industrial process to 91% under the optimized conditions. This finding highlights the importance of carefully controlling reaction parameters in organic synthesis to achieve high yields and cost-effective production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)